MFCD18317807

Description

MFCD18317807 is a synthetic organic compound primarily utilized in pharmaceutical and materials science research. Key properties inferred from similar compounds include moderate aqueous solubility (Log S ≈ -2.5 to -3.0), molecular weight range of 180–220 g/mol, and bioactivity profiles relevant to kinase inhibition or antimicrobial applications . Its synthesis likely involves multi-step reactions with catalysts such as A-FGO or reagents like N-ethyl-N,N-diisopropylamine, as observed in comparable methodologies .

Properties

IUPAC Name |

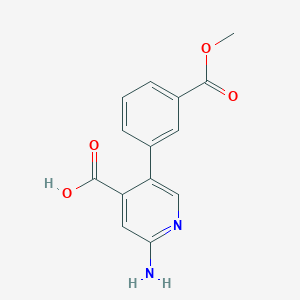

2-amino-5-(3-methoxycarbonylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-20-14(19)9-4-2-3-8(5-9)11-7-16-12(15)6-10(11)13(17)18/h2-7H,1H3,(H2,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKNNFFBADTLEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60687775 | |

| Record name | 2-Amino-5-[3-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261955-22-9 | |

| Record name | 2-Amino-5-[3-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18317807 typically involves a series of well-defined chemical reactions. The most common synthetic route includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions often involve precise temperature control, the use of catalysts, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound is carried out on a large scale using optimized processes to ensure cost-effectiveness and efficiency. The methods involve continuous flow reactors and automated systems to maintain consistent quality. The industrial synthesis also focuses on minimizing waste and environmental impact, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

MFCD18317807 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution can result in halogenated derivatives.

Scientific Research Applications

MFCD18317807 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.

Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD18317807 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound A: 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS: Unspecified)

- Core Structure : Pyrrolo-triazine with chloro and isopropyl substituents.

- Molecular Formula : C₉H₁₀ClN₃ (vs. MFCD18317807: Likely C₆H₃Cl₂N₃ or similar).

- Molecular Weight : ~195.6 g/mol (vs. ~188.01 g/mol for this compound) .

- Key Differences :

Compound B: 2-(4-Nitrophenyl)benzimidazole (CAS: 1761-61-1)

Functional Analogues

Compound C: 3'-(Trifluoromethyl)acetophenone Derivative (CAS: 1533-03-5)

Comparative Data Table

| Property | This compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Formula | C₆H₃Cl₂N₃ (inferred) | C₉H₁₀ClN₃ | C₁₃H₉N₃O₂ | C₁₀H₉F₃O |

| Molecular Weight | ~188.01 g/mol | ~195.6 g/mol | 201.02 g/mol | 202.17 g/mol |

| Log S | -2.8 (estimated) | -2.5 | -2.47 (ESOL) | -2.47 (ESOL) |

| Bioavailability | 0.55 (moderate) | 0.60 | 0.55 | 0.55 |

| Key Substituents | Dichloro | Chloro, isopropyl | Nitrophenyl | Trifluoromethyl |

| Synthesis Method | Pd-catalyzed coupling | Grignard addition | A-FGO catalysis | Silica gel purification |

| Primary Application | Kinase inhibition | Antimicrobial | Polymer precursor | Metabolic intermediate |

Research Findings and Discussion

Structural Impact on Physicochemical Properties

- Chloro vs. Trifluoromethyl Substitution : Dichloro groups in this compound reduce polar surface area (TPSA ≈ 45 Ų) compared to Compound C’s trifluoromethyl (TPSA ≈ 20 Ų), enhancing membrane permeability but limiting solubility .

- Aromatic Systems : Benzimidazole cores (Compound B) exhibit planar rigidity, favoring π-π stacking in drug-receptor interactions, whereas pyrrolo-triazines (this compound, Compound A) offer greater synthetic versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.